

NCGC00378430: A Potent Inhibitor of the SIX1-EYA2 Protein-Protein Interaction

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Compound of Interest

Compound Name: NCGC00378430

Cat. No.: B15575477

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **NCGC00378430** and its targeted disruption of the critical SIX1-EYA2 protein-protein interaction, a key driver in metastatic breast cancer. This document details the compound's mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols utilized in its characterization.

Data Presentation

The following table summarizes the quantitative data for **NCGC00378430**'s activity and pharmacokinetic properties.

Parameter	Value	Assay/Method	Source
IC50	52 μ M	AlphaScreen Assay	[1]
Cellular Concentration for Effect (MCF7)	10 μ M	Proximity Ligation Assay, Co-Immunoprecipitation	[1][2]
Cellular Concentration for Effect (T47D, MDA-MB-231)	20 μ M	Proximity Ligation Assay, Co-Immunoprecipitation	[1][2]
In Vivo Dosage	25 mg/kg	Local injection in a mouse metastasis model	[1][3]
Pharmacokinetic Parameter (T1/2 α)	0.25 hours	Intravenous administration (20 mg/kg)	[1][3]
Pharmacokinetic Parameter (Cmax)	6703 ng/mL	Intravenous administration (20 mg/kg)	[1]
Pharmacokinetic Parameter (AUC)	3234 ng/mL•hr	Intravenous administration (20 mg/kg)	[1]
Pharmacokinetic Parameter (Vss)	4.08 L/kg	Intravenous administration (20 mg/kg)	[1]
Pharmacokinetic Parameter (CL)	6.19 L/hr•kg	Intravenous administration (20 mg/kg)	[1]

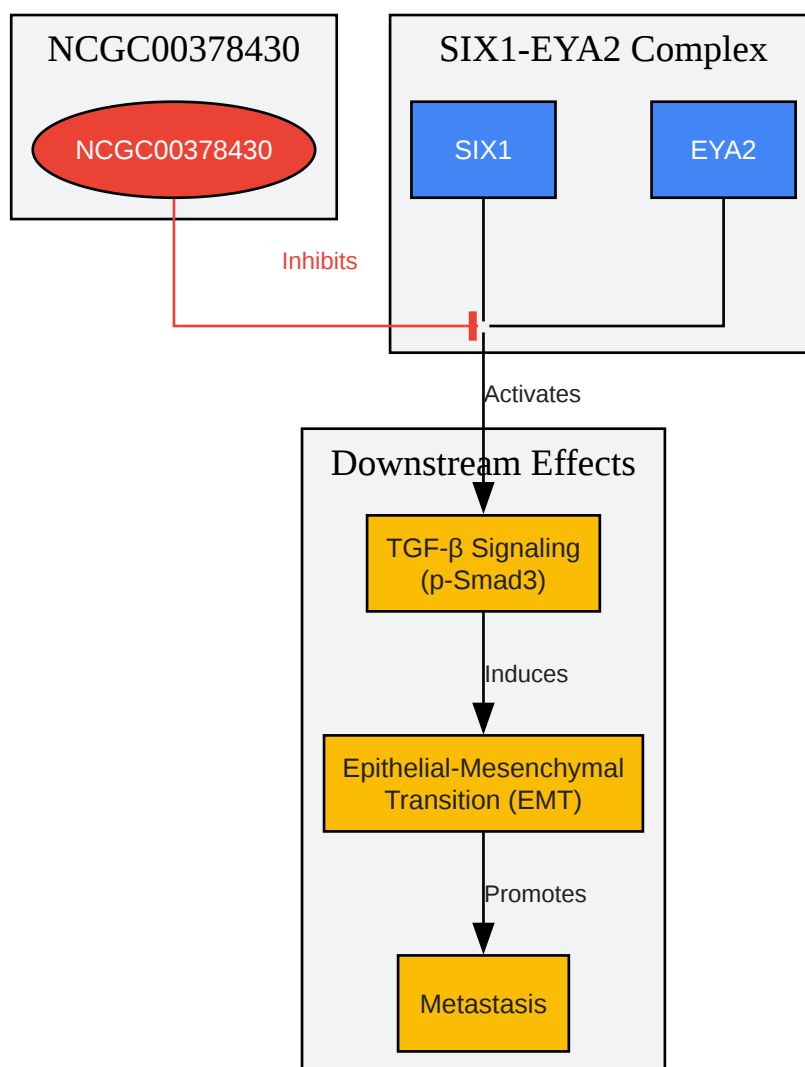
Mechanism of Action and Biological Effects

NCGC00378430 is a novel small molecule identified to disrupt the interaction between Six1 and Eyes absent homolog 2 (EYA2). [2][4] The SIX1/EYA2 transcriptional complex is a critical driver of metastasis in breast cancer and other

malignancies.[2][4][5] This complex is typically active during embryonic development and becomes downregulated in adult tissues. Its re-expression in cancer is associated with poor prognosis and metastatic progression.[2][5]

The inhibitory action of **NCGC00378430** on the SIX1-EYA2 interaction leads to several downstream effects:

- **Reversal of EMT:** **NCGC00378430** reverses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2][4][6] This is evidenced by the restoration of membranous E-cadherin (E-CAD) and the downregulation of fibronectin (FN1).[1]
- **Inhibition of TGF- β Signaling:** The compound blocks the activation of TGF- β signaling, a pathway known to be induced by SIX1 and a critical mediator of EMT and metastasis.[1][2][4][7] This is observed through the reversal of SIX1-induced increases in phosphorylated SMAD3 (p-Smad3).[1]
- **Transcriptional and Metabolic Reprogramming:** Treatment with **NCGC00378430** partially reverses the transcriptional and metabolic profiles that are mediated by the overexpression of SIX1.[1][2][4][6][7]
- **Suppression of Metastasis:** In a mouse model of breast cancer, **NCGC00378430** significantly inhibits distant metastasis without a significant impact on primary tumor growth.[1][2][4]



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Mechanism of action of **NCGC00378430**.

Experimental Protocols

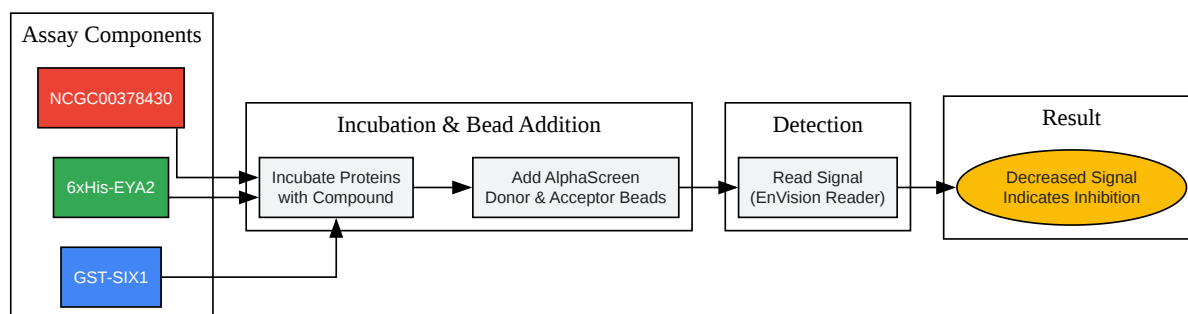
Detailed methodologies for the key experiments used to characterize **NCGC00378430** are provided below.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This assay was employed to identify and quantify the inhibitory effect of **NCGC00378430** on the SIX1-EYA2 interaction in a high-throughput format.[\[2\]](#)[\[7\]](#)

Protocol:

- Protein Expression and Purification:
 - Human EYA2 (residues 253-538) is expressed with a 6xHis tag.
 - Human SIX1 (residues 1-259) is expressed as a GST-fusion protein.
- Assay Setup:
 - The assay is performed in white 384-well plates in an assay buffer (50 mM Tris pH 8.0, 250 mM NaCl, 0.05% BSA, 0.02% Tween-20).[\[2\]](#)
 - 200 nM of 6xHis-EYA2 and 200 nM of GST-SIX1 are incubated with varying concentrations of **NCGC00378430** (e.g., 781 nM to 100 μ M) for 2 hours at 25°C.[\[2\]](#)
- Bead Addition and Incubation:
 - Ni²⁺-chelated acceptor beads are added to bind the 6xHis-EYA2.
 - GSH-linked donor beads are added to bind the GST-SIX1.
- Signal Detection:
 - The plate is read in an EnVision Multilabel Reader in AlphaScreen detection mode.[\[2\]](#)
 - A strong fluorescent signal is produced when the interaction between SIX1 and EYA2 brings the donor and acceptor beads into close proximity. **NCGC00378430** disrupts this interaction, leading to a decrease in the signal.



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AlphaScreen experimental workflow.

Proximity Ligation Assay (PLA)

This cell-based assay was used to visualize and quantify the disruption of the SIX1-EYA2 interaction within breast cancer cells.[2]

Protocol:

- Cell Culture and Treatment:
 - Breast cancer cell lines (MCF7, T47D, MDA-MB-231) are cultured under standard conditions.[1][2]
 - Cells are treated with either vehicle (DMSO) or **NCGC00378430** (10 μ M for MCF7, 20 μ M for T47D and MDA-MB-231).[1][2]
- Antibody Incubation:
 - Cells are fixed and permeabilized.
 - Primary antibodies targeting SIX1 and EYA2 are added and incubated.
- Ligation and Amplification:

- PLA probes (secondary antibodies with attached DNA strands) are added.
- When the probes are in close proximity (indicating a protein-protein interaction), the DNA strands are ligated to form a circular template.
- The circular DNA is amplified via rolling circle amplification.
- Detection and Imaging:
 - Fluorescently labeled oligonucleotides are hybridized to the amplified DNA.
 - The PLA signal is visualized and quantified using fluorescence microscopy. A decrease in the PLA signal in **NCGC00378430**-treated cells compared to vehicle-treated cells indicates disruption of the SIX1-EYA2 interaction.[\[2\]](#)

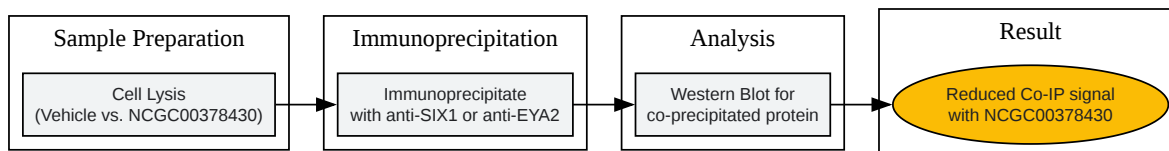
Co-Immunoprecipitation (Co-IP)

Co-IP assays were performed to biochemically confirm the disruption of the SIX1-EYA2 interaction in breast cancer cells.

Protocol:

- Cell Lysis and Protein Extraction:
 - Cells treated with vehicle or **NCGC00378430** are lysed to extract total protein.
- Immunoprecipitation:
 - The cell lysate is incubated with an antibody against either SIX1 or EYA2.
 - The antibody-protein complexes are captured using protein A/G beads.
- Washing and Elution:
 - The beads are washed to remove non-specifically bound proteins.
 - The bound proteins are eluted from the beads.
- Western Blot Analysis:

- The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with antibodies against both SIX1 and EYA2 to detect the co-precipitated protein. A reduced amount of the co-precipitated protein in the **NCGC00378430**-treated samples confirms the inhibitory effect of the compound.[2]



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Co-Immunoprecipitation workflow.

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